molecular formula C14H7BrFNO B581126 2-(3-Bromobenzoyl)-6-fluorobenzonitrile CAS No. 1227162-77-7

2-(3-Bromobenzoyl)-6-fluorobenzonitrile

Cat. No. B581126
CAS RN: 1227162-77-7
M. Wt: 304.118
InChI Key: ZPKCITAJMBTYJV-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)-6-fluorobenzonitrile (2-BBFN) is an organobromine compound that has been widely used in laboratory experiments and scientific research due to its unique properties. It is a colorless solid that can be easily synthesized from readily available starting materials, and it has a wide range of applications in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : The compound is used in the synthesis of various fluorinated organic compounds. For example, Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid, a derivative of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, under optimized conditions. This method offers low cost and mild reaction conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).

  • Development of Halodeboronation Methods : Ronald H. Szumigala et al. (2004) demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids. This process involves catalysis and provides a scalable method for synthesizing various halogenated nitriles (Szumigala et al., 2004).

  • Synthesis of Aminoindazoles : Valérie Lefebvre et al. (2010) utilized a two-step synthesis from 2-bromobenzonitriles, including derivatives of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, for the production of substituted 3-aminoindazoles. This synthesis offers an efficient alternative to traditional methods and is significant in pharmaceutical research (Lefebvre et al., 2010).

  • Synthesis of PET Radioligand Precursors : M. Gopinathan et al. (2009) described an improved synthesis method for a precursor used in PET radioligands. This method involves Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, a related compound, demonstrating its utility in radiochemistry and medical imaging (Gopinathan et al., 2009).

  • Green Chemistry Applications : W. Ang et al. (2013) developed a microwave-assisted, fluorous synthetic route to various benzisoxazoles and benzoxazines using 2-fluorobenzonitrile derivatives. This method emphasizes the role of green chemistry in synthesizing complex organic molecules (Ang et al., 2013).

  • Chemical Fixation of Carbon Dioxide : Toshihiro Kimura et al. (2012) investigated the chemical fixation of CO2 with 2-aminobenzonitriles, showing the potential of fluorobenzonitrile derivatives in carbon capture technologies (Kimura et al., 2012).

properties

IUPAC Name

2-(3-bromobenzoyl)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCITAJMBTYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of copper(I) cyanide (4.70 g, 52.50 mmol) and lithium bromide (2.63 mL, 105.00 mmol) in THF (65 mL) was added to (2-cyano-3-fluorophenyl)zinc(II) iodide (100 mL, 50 mmol) at −78° C. under an argon atmosphere. The mixture was stirred at r.t. for 1 h and then cooled to −78° C. 3-Bromobenzoyl chloride (6.94 mL, 52.50 mmol) was added dropwise and the mixture was stirred at r.t. for 4 h. NH4Cl (50 mL, sat aq) was added followed by water (50 mL). The THF was removed in vacuo and the aqueous residue was diluted with water (100 mL) and DCM (150 mL). A precipitate was filtered off and the filtrate was added to a separation funnel. The organic layer was separated and the water phase extracted with DCM (100 mL). The combined organics were washed with brine (150 mL), dried over MgSO4, concentrated and purified on a silica gel column eluted with DCM to give the title compound (13.37 g, 88% yield): MS (ES+) m/z 304, 306 [M+H]+.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
88%

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